

Lennoxamine: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

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This technical guide provides an in-depth analysis of the structure elucidation of **lennoxamine**, an isoindolobenzazepine alkaloid. It details the spectroscopic data instrumental in its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the experimental protocols for its isolation.

Introduction

Lennoxamine is a naturally occurring alkaloid first isolated from the Chilean plant Berberis darwinii by Fajardo, Valencia, Shamma, and coworkers. Structurally, it belongs to the isoindolobenzazepine class of alkaloids, characterized by a unique tetracyclic ring system. The elucidation of its structure was a significant contribution to the field of natural product chemistry, relying on a combination of spectroscopic techniques.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C20H19NO5	[1][2]
Molecular Weight	353.37 g/mol	[1]
Exact Mass	353.126323 g/mol	
Appearance	(Not explicitly stated in available abstracts)	
Natural Source	Berberis darwinii	[2]

Structure Elucidation

The definitive structure of **lennoxamine** was established through a combination of spectroscopic methods, primarily NMR and mass spectrometry, and later confirmed by total synthesis.

Spectroscopic Data

While the detailed, raw spectroscopic data is contained within the primary literature, this guide summarizes the key findings and presents the data in a structured format based on typical characterization of such alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of **lennoxamine**. The proton (¹H) and carbon-13 (¹³C) NMR spectra would have provided the following crucial information:

- ¹H NMR: The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of each proton signal would reveal the number of different proton environments and their neighboring protons. Key signals would include those for aromatic protons, methoxy groups, a methylenedioxy group, and the protons of the isoindolone and azepine rings.
- ¹³C NMR: The chemical shifts of the carbon signals would indicate the different carbon environments, such as aromatic carbons, carbonyl carbons, and aliphatic carbons.



Note: The specific, quantitative ¹H and ¹³C NMR data for **lennoxamine** are detailed in the primary publications by Valencia et al. in Tetrahedron and Tetrahedron Letters (1984). Access to the full text of these articles is required for the complete spectral data.

Mass Spectrometry (MS)

Mass spectrometry provided the molecular weight and formula of **lennoxamine**. High-resolution mass spectrometry (HRMS) would have confirmed the elemental composition. The fragmentation pattern in the mass spectrum offers valuable structural information.

lon	m/z (relative intensity, %)	Interpretation
[M]+	353	Molecular Ion
Fragments	(Data not available in abstracts)	(Typical fragmentation would involve cleavage of the azepine ring and loss of small molecules like CO)

Note: Detailed mass spectral data, including the fragmentation pattern, is available in the original structure elucidation papers.

Experimental Protocols

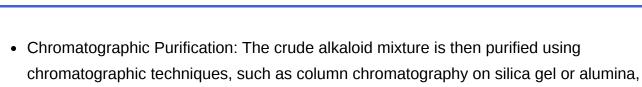
Isolation of **Lennoxamine** from Berberis darwinii

The general procedure for the isolation of alkaloids from plant material, as would have been applied for **lennoxamine**, typically involves the following steps:

- Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable organic solvent, such as methanol or ethanol.
- Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate
 the alkaloids from neutral and acidic compounds. The extract is acidified, and the nonalkaloidal components are removed by extraction with an immiscible organic solvent. The
 acidic aqueous layer is then basified, and the liberated alkaloids are extracted with an
 organic solvent like chloroform or dichloromethane.



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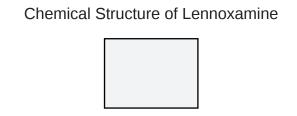


chromatography (HPLC) to yield the pure lennoxamine.

Note: The specific details of the extraction and purification protocol for **lennoxamine** are described in the 1984 publications by Fajardo, Valencia, and Shamma.

followed by preparative thin-layer chromatography (TLC) or high-performance liquid

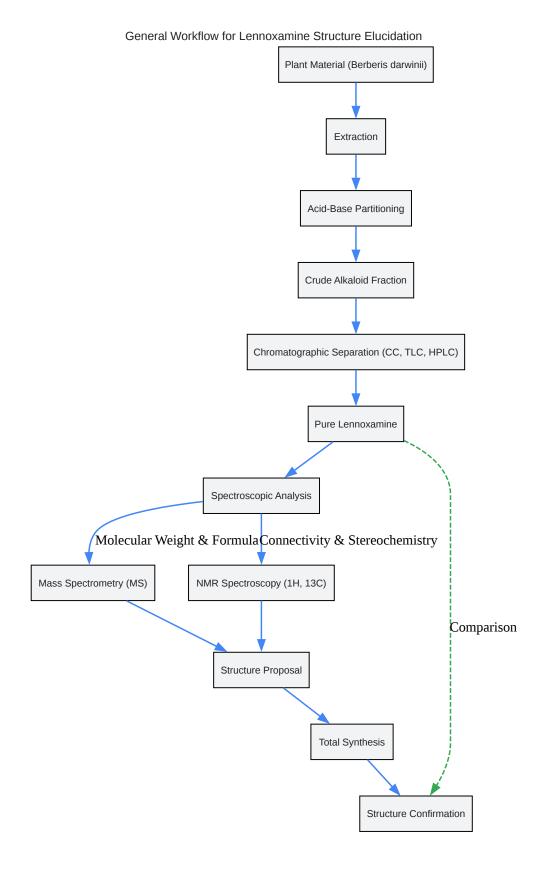
Visualizations



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Caption: Chemical structure of **Lennoxamine**.





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References

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